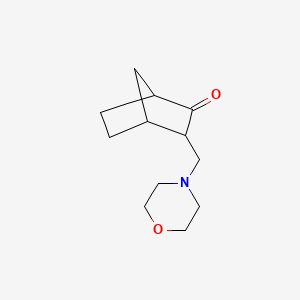

3-(Morpholinomethyl)-2-norbornanone

Description

Overview of Bicyclic Ketones: The Norbornanone System

Bicyclic ketones are a class of organic compounds characterized by a ketone functional group incorporated into a bicyclic ring system. Among these, the norbornanone system, also known as bicyclo[2.2.1]heptan-2-one, is a well-studied and important framework. ontosight.aiontosight.ai Norbornane (B1196662) itself is a bridged bicyclic hydrocarbon, and its ketone derivative, norbornanone, possesses a rigid and strained structure that imparts unique reactivity. ontosight.airesearchgate.net The stereochemistry of the norbornanone system is of particular interest, with substituents able to occupy either the exo or endo positions, leading to different spatial arrangements and reactivities. ontosight.airesearchgate.net For instance, in the reduction of 2-norbornanone, the formation of endo and exo alcohols occurs at different rates, a phenomenon influenced by steric factors. researchgate.netacs.org The rigid nature of the norbornanone skeleton allows for precise control over the stereochemical outcome of reactions, making it a valuable building block in the synthesis of complex target molecules. frontiersin.org The study of norbornanone and its derivatives has provided fundamental insights into reaction mechanisms, stereoselectivity, and the influence of strain on chemical reactivity. acs.orgcdnsciencepub.com

Significance of Aminoketones in Advanced Organic Synthesis

Aminoketones are bifunctional compounds containing both an amine and a ketone functional group. wikipedia.org This dual functionality makes them highly versatile and valuable intermediates in advanced organic synthesis. rsc.orgwikipedia.org They serve as precursors for a wide array of more complex molecules, including alkaloids, amino alcohols, and various heterocyclic systems. rsc.orgnih.gov The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for a variety of intramolecular and intermolecular reactions. wikipedia.org

One of the most prominent methods for synthesizing β-aminoketones is the Mannich reaction. wikipedia.orgorganic-chemistry.org This three-component condensation involves an aldehyde, a primary or secondary amine, and a ketone, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.orgnih.gov The Mannich reaction is a powerful tool for carbon-carbon bond formation and the introduction of a nitrogen-containing functional group in a single step. msu.edunih.gov The development of catalytic and asymmetric versions of the Mannich reaction has further expanded its utility, allowing for the stereoselective synthesis of chiral aminoketones. wikipedia.org

The aminoketone motif is a key structural feature in numerous biologically active compounds and pharmaceuticals. rsc.orgnih.gov For example, compounds containing the β-aminoketone skeleton have been shown to exhibit a range of pharmacological activities. nih.govnih.gov The ability to readily synthesize and modify aminoketones makes them attractive targets for drug discovery and development. rsc.orgnih.gov

Contextualizing 3-(Morpholinomethyl)-2-norbornanone within Bicyclic Aminoketone Chemistry

This compound serves as a specific example at the intersection of bicyclic ketone and aminoketone chemistry. Its synthesis typically involves the Mannich reaction of 2-norbornanone with formaldehyde (B43269) and morpholine (B109124). ontosight.aiontosight.ai This reaction highlights the utility of the Mannich reaction in functionalizing the α-position of a bicyclic ketone. wikipedia.orgmsu.edu

Bicyclic aminoketones, such as this compound and its analogs, are valuable scaffolds in medicinal chemistry. ontosight.ainih.gov The rigid bicyclic core can serve as a template to orient appended functional groups in a well-defined spatial arrangement, which is crucial for binding to biological targets. nih.govrsc.org The morpholine moiety can improve the pharmacokinetic properties of a molecule, such as its water solubility. nih.gov The study of such compounds contributes to the broader understanding of structure-activity relationships in the design of new therapeutic agents. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-12-10-2-1-9(7-10)11(12)8-13-3-5-15-6-4-13/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICLBMHNUZBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964541 | |

| Record name | 3-[(Morpholin-4-yl)methyl]bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-07-0 | |

| Record name | 2-Norbornanone, 3-(morpholinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Morpholinomethyl)-2-norbornanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(Morpholin-4-yl)methyl]bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(MORPHOLINOMETHYL)-2-NORBORNANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations

Conformational Analysis of Bicyclic Ketones

The conformational landscape of bicyclic ketones like 2-norbornanone is relatively constrained compared to their monocyclic analogues. The bicyclo[2.2.1]heptane system is held in a rigid, strained conformation. The six-membered ring can be viewed as adopting a boat-like conformation, which is locked in place by the one-carbon bridge (C7). This rigidity is a key feature that influences the stereochemical outcome of reactions at the carbonyl group and adjacent positions.

The introduction of a substituent at the C-3 position, as in 3-(Morpholinomethyl)-2-norbornanone, can lead to two possible diastereomers: exo and endo. The terms exo and endo describe the relative orientation of the substituent with respect to the bicyclic system. The exo position points away from the six-membered ring, while the endo position points towards it. Generally, the exo position is sterically less hindered than the endo position.

Computational studies and spectroscopic analyses of various 3-substituted 2-norbornanones have shown that the preferred conformation aims to minimize steric interactions. For a bulky substituent like the morpholinomethyl group, a significant energetic preference for the exo orientation is expected to avoid steric clash with the bicyclic framework, particularly the C5 and C6 hydrogens.

Interactive Table: Conformational Preferences in Substituted Norbornanes

| Substituent at C-3 | Predominant Isomer | Key Steric Interactions |

| Hydrogen | - | - |

| Methyl | exo | endo-Methyl with C5/C6-H |

| Morpholinomethyl | exo (Predicted) | endo-Morpholinomethyl with C5/C6-H |

Stereochemical Influence of the Morpholinomethyl Substituent

The morpholinomethyl group at the C-3 position exerts a profound influence on the stereochemistry of the 2-norbornanone system. This influence is a combination of steric and electronic effects.

Steric Hindrance: The bulky nature of the morpholinomethyl group significantly differentiates the two faces of the carbonyl group. In the favored exo conformation of the substituent, the syn-face (the face on the same side as the C7 bridge) of the carbonyl is more sterically encumbered by the substituent. Consequently, nucleophilic attack is generally favored from the less hindered anti-face.

Electronic Effects: The nitrogen atom of the morpholino group can potentially act as a coordinating site for reagents, particularly in reactions involving metal ions. This coordination can direct the reagent to a specific face of the molecule, overriding simple steric considerations. The lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) ring can also influence the electronic environment of the enolate formed from the ketone, potentially affecting the stereochemical course of subsequent reactions.

Diastereoselectivity in Reactions Involving the Norbornanone System

The facial bias created by the 3-(morpholinomethyl) substituent leads to high diastereoselectivity in reactions at the C-2 carbonyl group. A classic example is the reduction of the ketone to the corresponding alcohol.

The reduction of 2-norbornanone itself is known to proceed with a high degree of stereoselectivity, favoring the formation of the exo-alcohol due to the steric hindrance of the endo-face by the C5 and C6 hydrogens. However, in this compound, the stereochemical outcome is dictated by the interplay between the inherent steric bias of the norbornane (B1196662) skeleton and the directing effect of the 3-substituent.

For an exo-3-(morpholinomethyl)-2-norbornanone, the reduction is expected to yield predominantly the endo-alcohol. This is because the nucleophilic hydride reagent will preferentially attack from the less hindered anti-face of the carbonyl group, which leads to the formation of the endo-alcohol.

Interactive Table: Predicted Diastereoselectivity in the Reduction of this compound

| Starting Material | Reagent | Major Product (Predicted) | Rationale |

| exo-3-(Morpholinomethyl)-2-norbornanone | NaBH₄ | exo-3-(Morpholinomethyl)-endo-2-norbornanol | Attack from the less hindered anti-face |

| endo-3-(Morpholinomethyl)-2-norbornanone | NaBH₄ | endo-3-(Morpholinomethyl)-exo-2-norbornanol | Attack from the less hindered anti-face (relative to the substituent) |

It is important to note that the actual diastereomeric ratio can be influenced by the specific reducing agent used and the reaction conditions. Bulky reducing agents would be expected to show even higher selectivity for the less hindered trajectory.

Chiroptical Studies of Enantiomerically Pure Derivatives

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for investigating the stereochemistry of chiral molecules. For this compound, which is chiral, the study of its enantiomerically pure forms would provide valuable insights into its absolute configuration and conformational details in solution.

The carbonyl chromophore of the norbornanone system gives rise to a well-characterized n→π* electronic transition, which is sensitive to the asymmetric environment. The sign and magnitude of the Cotton effect observed in the ORD or CD spectrum are directly related to the absolute configuration of the molecule, as described by the Octant Rule for ketones.

Furthermore, the chiroptical properties can be sensitive to conformational changes. Variable-temperature CD studies could potentially provide information about the conformational equilibrium of the morpholinomethyl group and the flexibility of the morpholine ring itself.

Reactivity and Chemical Transformations

Nucleophilic Addition to the Carbonyl Group

The most fundamental reaction of the 2-norbornanone moiety is the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.comyoutube.com The rigid, bicyclic framework of the molecule imposes significant stereochemical control on the trajectory of the incoming nucleophile.

In bicyclic systems like norbornanone, the two faces of the planar carbonyl group are diastereotopic, designated as the exo and endo faces. Nucleophilic attack can, in principle, occur from either face, leading to two potential diastereomeric alcohol products. However, attack from the exo face is sterically less hindered due to the presence of the C7-methylene bridge, which shields the endo face. Consequently, nucleophilic additions to 2-norbornanone derivatives overwhelmingly favor attack from the exo direction, resulting in the formation of the endo-alcohol as the major product.

The 3-(morpholinomethyl) substituent is expected to further enhance this inherent facial selectivity. Positioned on the same side of the five-membered ring as the carbonyl group, this bulky substituent increases the steric congestion on the endo face, making exo attack even more favorable. While specific diastereomeric ratios for 3-(Morpholinomethyl)-2-norbornanone are not extensively documented, data from related systems illustrate this principle.

| Substituent | Reducing Agent | Major Product (% endo-alcohol) | Minor Product (% exo-alcohol) |

|---|---|---|---|

| None | LiAlH₄ | ~90% | ~10% |

| syn-7-CH₃ | LiAlH₄ | <1% | >99% |

| anti-7-CH₃ | LiAlH₄ | ~95% | ~5% |

| 3,3-dimethyl | NaBH₄ | ~25% | ~75% |

This table illustrates how substituents on the norbornanone frame influence the diastereomeric ratio of alcohol products upon reduction. The bulky 3-(morpholinomethyl) group would be expected to strongly favor exo attack, similar to how a syn-7 substituent blocks the endo face or how 3,3-dimethyl substitution blocks the exo face, reversing selectivity.

Both steric and electronic factors govern the rate and outcome of nucleophilic attack on the carbonyl carbon. masterorganicchemistry.comresearchgate.net

Steric Factors : The primary steric influence arises from the rigid norbornane (B1196662) skeleton itself, which directs nucleophiles to the less hindered exo face. youtube.com The rate of reaction can be sensitive to the size of the nucleophile; very bulky nucleophiles may react slower due to increased steric repulsion. reddit.comyoutube.com The 3-(morpholinomethyl) group, being relatively large, would contribute significantly to the steric environment around the reaction center.

Electronic Factors : The reactivity of the carbonyl group is influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more electrophilic and increasing the rate of nucleophilic addition. masterorganicchemistry.com The 3-(morpholinomethyl) substituent contains electronegative nitrogen and oxygen atoms, which exert an electron-withdrawing inductive effect (-I). This effect would be expected to activate the carbonyl group, making this compound potentially more reactive towards nucleophiles than unsubstituted 2-norbornanone.

Rearrangement Reactions

Norbornane derivatives, particularly when subjected to acidic conditions that can generate a carbocation, are famous for undergoing skeletal rearrangements. core.ac.uk These reactions are driven by the release of ring strain and the formation of a more stable carbocation intermediate.

The Wagner-Meerwein rearrangement is a characteristic reaction of the 2-norbornyl cation. wikipedia.orglibretexts.org This rearrangement involves a 1,2-shift of an alkyl group, in this case, the migration of the C1-C6 bond to the adjacent carbocationic center at C2. Formation of a carbocation at the C2 position of a norbornanone derivative (e.g., through protonation of the hydroxyl group of the corresponding alcohol followed by loss of water) can initiate this process. The rearrangement is typically very fast, sometimes occurring at temperatures as low as -120 °C. wikipedia.org In the classical view, this leads to a rapid equilibrium between two enantiomeric structures. wikipedia.org

In addition to the Wagner-Meerwein shift, the 2-norbornyl cation can undergo other competing rearrangements, primarily hydride shifts. core.ac.uk

6,2-Hydride Shift : This involves the migration of a hydride from C6 to C2.

3,2-Hydride Shift : This involves the migration of a hydride from the exo position at C3 to C2.

NMR studies have shown that at low temperatures, the 3,2-hydride shift is slower than both the Wagner-Meerwein and the 6,2-hydride shifts. core.ac.uk These complex rearrangements can lead to scrambling of atoms throughout the norbornyl system. wikipedia.org In some cases, more profound skeletal transformations can occur, such as the rearrangement of the bicyclo[2.2.1]heptane skeleton to a bicyclo[2.1.1]hexane system. nih.gov

| Rearrangement Type | Description | Relative Rate |

|---|---|---|

| Wagner-Meerwein Shift | 1,2-shift of C1-C6 bond to C2 | Very Fast (<4 kcal/mol activation) |

| endo-6,2-Hydride Shift | Migration of H from C6 to C2 | Fast (5.8 kcal/mol activation) |

| exo-3,2-Hydride Shift | Migration of H from C3 to C2 | Slow (11.4 kcal/mol activation) |

Carbon-Carbon Bond Cleavage and Ring Transformations

The inherent angle strain in the norbornane framework makes it susceptible to ring-opening reactions via carbon-carbon bond cleavage. semanticscholar.orgias.ac.in These reactions provide a synthetic route to various substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives, as well as other fused and bridged ring systems. semanticscholar.orgscispace.com For a 2-norbornanone derivative, several different C-C bonds can be selectively cleaved depending on the reagents and reaction conditions.

The primary bonds susceptible to cleavage in the 2-norbornanone skeleton are:

Bond 'a' (C1-C2) : Cleavage of this bond, often under reductive conditions, can lead to cis-1,3-disubstituted cyclopentane derivatives. For example, treatment of norbornene derivatives with SmI₂ has been shown to produce cis-1,3-disubstituted cyclopentenes. semanticscholar.org

Bond 'b' (C2-C3) : This bond can also be cleaved to yield cyclopentane derivatives.

Bond 'c' (C1-C7) : Cleavage here would open the bicyclic system into a substituted cyclohexane.

Bond 'd' (C4-C7) : This would also lead to a cyclohexane derivative.

Reactions that lead to ring opening often proceed readily due to the high ground-state energy of the strained starting material. semanticscholar.org For instance, the treatment of fenchone (B1672492) (a trimethylated norbornanone derivative) with sodamide results in the cleavage of the bond analogous to 'a' to form a cyclopentane carboxylic acid amide. semanticscholar.org The presence of the carbonyl group is often crucial for initiating these transformations.

Deconstructive Functionalization of Cyclic Ketones

Ring Opening Reactions to Novel Carbocyclic Systems

The strained bicyclic structure of norbornanone can be susceptible to ring-opening reactions under various conditions, providing access to novel carbocyclic frameworks. For instance, Baeyer-Villiger oxidation of 2-norbornanone derivatives typically yields a bicyclic lactone, which can be further manipulated. The regioselectivity of this oxidation is influenced by the substitution pattern on the norbornane skeleton. In the case of this compound, the electron-withdrawing nature of the morpholinomethyl group could direct the insertion of the oxygen atom.

Furthermore, under acidic or thermal conditions, rearrangements and ring-opening of the norbornane system can occur. While specific examples for this compound are not documented, related transformations of other substituted norbornanones suggest the possibility of accessing functionalized cyclopentyl or cyclohexyl derivatives through carefully controlled reaction conditions.

Radical Reactions and their Stereochemical Outcomes

Radical reactions involving norbornanone systems are of significant interest due to the unique stereochemical constraints imposed by the bicyclic framework. Generally, radical reactions are not highly stereoselective. youtube.com The stereochemical outcome of a radical reaction is often dictated by the stability of the resulting radical intermediate and the direction of the subsequent trapping step.

In the context of this compound, a radical could be generated at various positions. For instance, a radical at the C3 position would lead to a mixture of endo and exo isomers, with the thermodynamically more stable product typically being favored. The stereochemistry of the starting material, if enantiomerically pure, may not be fully retained in the final product due to the planar or rapidly inverting nature of the radical intermediate. youtube.com The presence of the bulky morpholinomethyl group would likely exert a significant steric influence on the approach of incoming radicals, potentially favoring the formation of one stereoisomer over the other.

Functionalization of the Morpholine (B109124) Moiety

The morpholine ring in this compound is a versatile handle for further chemical modifications. mdpi.comnih.gov As a secondary amine, the nitrogen atom can undergo a variety of transformations.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides under palladium-catalyzed conditions. This allows for the introduction of a wide range of substituents, modifying the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the corresponding N-acylmorpholine derivatives. This transformation can be used to install various functional groups or to protect the nitrogen atom during subsequent reactions.

Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the biological activity and physicochemical properties of the parent compound.

Ring Opening: While less common, the morpholine ring itself can be cleaved under specific reductive or oxidative conditions, providing access to diethanolamine (B148213) derivatives.

The functionalization of the morpholine moiety offers a powerful strategy to create a library of derivatives of this compound, which could be valuable for structure-activity relationship studies in medicinal chemistry. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful tool to investigate the electronic structure and reactivity of molecules. However, no specific DFT studies on 3-(Morpholinomethyl)-2-norbornanone have been reported.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational methods provides invaluable insights into the energetic pathways and the structures of transient species. DFT calculations are instrumental in locating transition states, which are critical for understanding reaction kinetics. For a molecule like this compound, which possesses multiple reactive sites—the carbonyl group, the morpholine (B109124) nitrogen, and various C-H bonds—DFT could be employed to explore a variety of potential transformations. This could include its behavior in condensation reactions, reductions, or rearrangements. The absence of such studies means that the mechanistic details of its synthesis and subsequent reactions remain speculative from a computational standpoint.

Prediction of Conformational Preferences

The three-dimensional shape of a molecule is crucial to its physical and biological properties. The bicyclic norbornanone scaffold, combined with the flexible morpholinomethyl substituent, suggests that this compound can exist in multiple conformations. Computational studies are essential for determining the relative energies of these conformers and identifying the most stable arrangements. Such analyses would typically involve a systematic search of the conformational space, followed by geometry optimization and energy calculation using appropriate levels of theory. Without these computational insights, a complete picture of the molecule's conformational landscape is missing.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of their conformational flexibility in different environments, such as in solution. An MD simulation of this compound would reveal how the molecule moves and changes shape, including the rotation of the morpholinomethyl group and the puckering of the bicyclic system. This information is vital for understanding how the molecule might interact with other molecules or biological targets. Currently, no such simulations for this compound have been published.

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling is a powerful ally in the interpretation of experimental spectroscopic data. Techniques like DFT can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). By comparing the calculated spectra with experimental data, a more confident assignment of spectral features to specific atoms and vibrational modes can be achieved. For this compound, this would be particularly useful in assigning the complex NMR signals arising from the rigid norbornane (B1196662) framework and the morpholine ring. The lack of computational spectroscopic studies for this compound means that the interpretation of its experimental spectra relies solely on empirical correlations and comparisons with related structures.

Applications of 3 Morpholinomethyl 2 Norbornanone in Advanced Organic Synthesis

The rigid bicyclic framework of norbornane-based compounds, combined with their unique stereochemical properties, renders them valuable scaffolds in the field of advanced organic synthesis. The derivative 3-(Morpholinomethyl)-2-norbornanone, which incorporates both a ketone and a tertiary amine functionality within this constrained structure, presents a versatile platform for a range of synthetic applications. Its potential is explored in its roles as a chiral building block, a precursor to complex molecular architectures, a component in catalytic systems, and a basis for the development of novel structural analogues.

Conclusion and Future Research Perspectives

Summary of Current Understanding in 3-(Morpholinomethyl)-2-norbornanone Chemistry

This compound is a β-amino ketone characterized by a morpholine (B109124) ring linked via a methylene (B1212753) group to the C3 position of a bicyclo[2.2.1]heptan-2-one (norbornanone) core. Its chemical identity is confirmed by its CAS Registry Number: 5025-07-0 and molecular formula C₁₂H₁₉NO₂. google.com

The primary route to synthesizing this compound is the Mannich reaction. This classic three-component condensation involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. documentsdelivered.com In this specific case, 2-norbornanone serves as the carbonyl compound with acidic α-protons, formaldehyde (B43269) is the aldehyde component, and morpholine acts as the secondary amine. documentsdelivered.comppor.az The reaction proceeds through the formation of an electrophilic Eschenmoser-like salt (iminium ion) from morpholine and formaldehyde, which is then attacked by the enolate of 2-norbornanone. documentsdelivered.com

Research on analogous systems, such as the Mannich condensation of isocamphanone (5,5,6-trimethylbicyclo[2.2.1]heptan-2-one) with paraformaldehyde and dimethylamine, demonstrates that the aminomethyl group is added to the exo-3-position. researchgate.net By analogy, the synthesis of this compound is expected to yield a mixture of stereoisomers, with the potential for both endo and exo substitution at the C3 position, a common feature in norbornane (B1196662) chemistry.

The reactivity of this compound is dictated by its constituent functional groups: the ketone, the tertiary amine, and the rigid bicyclic system. The ketone can undergo typical carbonyl reactions, while the morpholino group provides a basic site and potential for quaternization.

Challenges and Opportunities in Bicyclic Aminoketone Synthesis and Reactivity

The synthesis and study of bicyclic aminoketones like this compound present distinct challenges and opportunities.

Challenges:

Stereoselectivity: A primary challenge in the synthesis of 3-substituted norbornanones is controlling the stereochemistry at the C3 position. The formation of both endo and exo isomers is common, often requiring difficult separation or the development of highly stereoselective synthetic methods. Asymmetric Mannich reactions, using chiral catalysts or auxiliaries, could address this but add complexity to the synthesis. documentsdelivered.com

Reaction Conditions: Traditional Mannich reactions can require harsh conditions, which may not be compatible with more complex or sensitive substrates. Optimizing conditions to favor the desired product while minimizing side reactions is a key consideration. cyberleninka.ru

Opportunities:

Bioactivity: The rigid norbornane scaffold is a valuable pharmacophore found in various natural products. cyberleninka.ru Amines based on this structure are known to exhibit biological activities, including antiviral properties. ppor.azcyberleninka.ru The combination of the norbornanone framework with the morpholine moiety—a group frequently found in approved pharmaceuticals—makes this compound and its derivatives promising candidates for biological screening.

Synthetic Building Blocks: The presence of multiple functional groups allows for further chemical modification. The ketone can be reduced or converted to other functionalities, and the amine can be used to introduce other molecular fragments, making these compounds versatile intermediates for more complex targets.

Emerging Methodologies and Synthetic Strategies for Norbornanone Derivatives

The field of organic synthesis is continually evolving, offering new tools that can be applied to the synthesis of norbornanone derivatives.

Modern Mannich Reactions: Recent advancements in the Mannich reaction include the use of pre-formed iminium salts, organocatalysis to induce enantioselectivity, and milder reaction conditions. documentsdelivered.comcyberleninka.ru The use of formaldehyde surrogates, such as dimethyl sulfoxide (B87167) (DMSO), under oxidative conditions is also an emerging strategy to install the methylene bridge in a controlled manner.

Photocatalysis: Photocatalytic methods are emerging for the synthesis of β-amino ketones. These reactions often proceed under mild conditions and can offer unique reactivity pathways, such as generating radicals for C-C bond formation, providing an alternative to traditional ionic mechanisms. rsc.org

Scaffold Functionalization: Late-stage functionalization, where C-H bonds on a pre-formed scaffold are selectively converted to other functional groups, is a powerful strategy. Applying such methods to the norbornanone core could allow for the introduction of the morpholinomethyl group or other functionalities with high precision, bypassing some of the challenges of classical multi-component reactions.

Potential for Further Exploration in Fundamental Organic Chemistry

The study of this compound and related bicyclic aminoketones offers fertile ground for fundamental research.

Stereoelectronic Effects: The rigid conformation of the norbornane system allows for detailed investigation of stereoelectronic effects on reactivity. Studying how the orientation of the aminomethyl group (endo vs. exo) influences the reactivity of the adjacent ketone would provide valuable insights into through-space and through-bond interactions.

Medicinal Chemistry Scaffolds: There is significant potential in exploring these compounds as scaffolds in medicinal chemistry. The development of libraries based on the 3-(aminomethyl)-2-norbornanone core could lead to the discovery of new therapeutic agents. acs.orgnih.gov The defined three-dimensional structure of the norbornane framework is ideal for probing the steric and electronic requirements of biological receptors.

Advanced Materials: Polymers derived from norbornene monomers have found applications in various advanced materials. Incorporating functional groups like the aminomethyl moiety could lead to polymers with unique properties, such as altered solubility, pH-responsiveness, or the ability to coordinate with metals, making them suitable for applications in drug delivery or catalysis. ppor.az

Q & A

Q. Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Norbornene oxidation | H₂SO₄, CrO₃, 0–5°C | 65–75 |

| Mannich reaction | Morpholine, HCHO, pH 9–10 | 50–60 |

How does the morpholinomethyl group influence the bioactivity of this compound in mast cell inhibition?

Basic

The morpholinomethyl moiety enhances solubility and target binding via hydrogen bonding and hydrophobic interactions. In AT9283 (a derivative), this group contributes to Syk kinase inhibition by interacting with the ATP-binding pocket, as shown in molecular docking studies. This interaction disrupts IgE-mediated mast cell degranulation (IC₅₀ ≈ 0.58 μM) and cytokine secretion (IL-4 IC₅₀ ≈ 0.09 μM) .

Q. Key Structural Features :

- Hydrogen bonding : Morpholine oxygen forms bonds with Syk kinase residues (e.g., Lys₃₉₈).

- Hydrophobic interactions : Norbornane core stabilizes binding to hydrophobic kinase domains .

What experimental assays are recommended to evaluate mast cell degranulation and cytotoxicity?

Q. Basic

- β-Hexosaminidase release assay : Measure extracellular enzyme activity (λ = 405 nm) in RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) post-antigen stimulation (e.g., DNP-HSA). Use AT9283 pretreatment (0.3–3 μM) for dose-response curves .

- Cell viability : Employ CCK-8 assays (absorbance at 450 nm) to confirm non-cytotoxic concentrations (e.g., AT9283 ≤3 μM) .

Q. Example Protocol :

Prime cells with IgE (24 h).

Pretreat with compound (30 min).

Stimulate with antigen (15 min).

Quantify β-hexosaminidase in supernatant .

Why does AT9283 inhibit Syk-dependent downstream signaling without suppressing Syk phosphorylation?

Advanced

Despite unchanged Syk phosphorylation levels, AT9283 directly inhibits Syk kinase activity (IC₅₀ ≈ 0.2 μM in vitro). This paradox arises because phosphorylation (activation) and catalytic activity are distinct processes. AT9283 binds Syk’s active site, blocking substrate interactions (e.g., LAT phosphorylation) while leaving autophosphorylation intact. Downstream inhibition of PLCγ1, Akt, and MAP kinases (Erk1/2, JNK) confirms functional Syk blockade .

Q. Mechanistic Insight :

| Target | Effect of AT9283 | Method |

|---|---|---|

| Syk kinase activity | ↓ (dose-dependent) | In vitro kinase assay |

| Syk phosphorylation (Y³²³) | No change | Western blot |

| LAT phosphorylation (Y¹⁹¹) | ↓ | Immunoprecipitation |

How should researchers design in vivo studies to validate anti-allergic efficacy?

Q. Advanced

- Passive cutaneous anaphylaxis (PCA) :

- Inject IgE intradermally into mouse ears.

- Administer AT9283 orally (10–100 mg/kg) 30 min pre-antigen challenge.

- Quantify Evans blue dye extravasation (λ = 620 nm) and mast cell degranulation via toluidine blue staining (histology).

Q. Statistical Analysis :

- Use one-way ANOVA with Dunnett’s post-test (p<0.05).

- Report mean ± SEM from ≥3 independent experiments .

How does AT9283 compare to other Syk inhibitors (e.g., BAY 61-3606) in potency and selectivity?

Q. Advanced

| Inhibitor | Syk IC₅₀ | Mast Cell IC₅₀ (Degranulation) | Selectivity |

|---|---|---|---|

| AT9283 | 0.2 μM | 0.58 μM | Multikinase (Aurora, JAK) |

| BAY 61-3606 | 0.01 μM | 0.1 μM | Syk-specific |

AT9283’s multitarget profile may enhance efficacy in complex allergic pathways but requires off-target effect monitoring (e.g., Aurora kinase inhibition in cytotoxicity assays) .

What controls are essential to confirm the reversibility of mast cell inhibition?

Q. Advanced

- Washout experiments : After AT9283 treatment (3 μM, 1 h), wash cells 3× with PIPES buffer. Re-stimulate with antigen to confirm restored degranulation (β-hexosaminidase levels ≈90% of control) .

- Kinetic analysis : Preincubate cells with AT9283 for varying durations (0–4 h) to assess time-dependent inhibition reversibility .

How can researchers resolve contradictions in Syk signaling data?

Advanced

If Syk phosphorylation is unaffected but downstream signals (e.g., LAT) are inhibited:

Perform kinase activity assays (e.g., Universal Tyrosine Kinase Kit) to confirm direct Syk inhibition.

Check for off-target effects on LAT-associated kinases (e.g., Fyn) via siRNA knockdown .

What statistical methods are appropriate for analyzing dose-response data?

Q. Advanced

- IC₅₀ calculation : Use nonlinear regression (4-parameter logistic model) via tools like AAT Bioquest IC₅₀ Calculator .

- Data normalization : Express results as % inhibition relative to positive (antigen-only) and negative (vehicle) controls.

How does this compound’s stability impact experimental design?

Q. Advanced

- Storage : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the morpholine ring.

- In vitro stability : Monitor degradation via HPLC (retention time shifts) over 24 h in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.